molecular formula C8H5BrF6N2O B14185765 2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine CAS No. 917924-01-7

2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine

Cat. No.: B14185765
CAS No.: 917924-01-7
M. Wt: 339.03 g/mol
InChI Key: NCWWZHNTXZMGBE-UHFFFAOYSA-N
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Description

2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine is a chemical compound with the molecular formula C8H6BrF6N2O. This compound is characterized by the presence of a bromine atom, a hexafluoropropan-2-yl group, and a pyridin-3-amine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine typically involves multiple stepsThe reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or alkylated derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine involves its interaction with specific molecular targets. The bromine and hexafluoropropan-2-yl groups play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, or other biomolecules, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its hexafluoropropan-2-yl group provides high stability and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

917924-01-7

Molecular Formula

C8H5BrF6N2O

Molecular Weight

339.03 g/mol

IUPAC Name

2-bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridin-3-amine

InChI

InChI=1S/C8H5BrF6N2O/c9-5-3(16)1-2-4(17-5)18-6(7(10,11)12)8(13,14)15/h1-2,6H,16H2

InChI Key

NCWWZHNTXZMGBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)Br)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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